4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride

Vue d'ensemble

Description

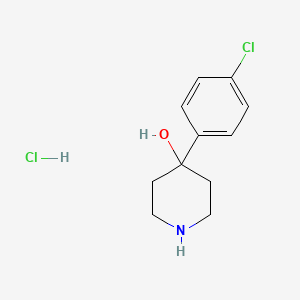

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its white to creamy-white crystalline powder form and is used in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride typically involves the reaction of 4-chlorophenylmagnesium bromide with 4-piperidone. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the maintenance of specific temperature ranges .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield a ketone derivative, while substitution reactions can produce various substituted piperidinol derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C11H14ClNO

- Molecular Weight : 248.15 g/mol

- IUPAC Name : 4-(4-chlorophenyl)piperidin-4-ol; hydrochloride

The compound features a piperidine ring substituted with a 4-chlorophenyl group and a hydroxyl group, which contributes to its biological activity.

Antipsychotic Agents

Research has indicated that compounds similar to 4-piperidinol can serve as scaffolds for developing atypical antipsychotics. For instance, derivatives of haloperidol, a well-known antipsychotic, have been designed using the piperidine structure to enhance binding affinity at various CNS receptors. This approach aims to create agents that minimize extrapyramidal side effects while maintaining therapeutic efficacy against psychosis .

Analgesic and Anti-inflammatory Properties

The compound has been studied for its analgesic properties. It is suggested that derivatives can be formulated into pharmaceutical preparations that exhibit potent analgesic activity without the side effects typically associated with opioids. These compounds may be useful in treating pain and inflammation, making them candidates for further clinical development .

Antitubercular Activity

Recent studies have explored the potential of piperidinols, including 4-piperidinol derivatives, as antitubercular agents. The unique structural features of these compounds may enhance their ability to target Mycobacterium tuberculosis, offering new avenues for tuberculosis treatment amid rising antibiotic resistance .

Case Study: Development of Atypical Antipsychotics

A study utilized haloperidol as a scaffold to develop new agents that target multiple CNS receptors associated with atypical antipsychotic pharmacology. The modifications made to the piperidine moiety resulted in compounds with improved binding profiles at dopamine and serotonin receptors, highlighting the versatility of this chemical structure in drug design .

Case Study: Analgesic Formulation

In an investigation into analgesics derived from piperidinols, researchers formulated several hydrochloride salts of piperidinols that demonstrated significant pain-relieving effects in animal models. These formulations were designed to be administered orally or parenterally, showcasing their potential for practical therapeutic use .

Potential Side Effects and Toxicity

While the therapeutic applications are promising, it is essential to consider potential side effects. Compounds within this class may exhibit toxicity profiles similar to those of other piperidine derivatives, necessitating thorough preclinical and clinical evaluations to ensure safety and efficacy .

Mécanisme D'action

The mechanism of action of 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride involves its interaction with specific molecular targets. As a metabolite of haloperidol, it is known to interact with dopamine receptors in the brain, contributing to its pharmacological effects. The compound’s interaction with sigma receptors is also of interest, as it may influence various neurological pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxypiperidine: Another piperidine derivative with similar structural features.

4-(4-Chlorophenyl)-4-hydroxypiperidine: A closely related compound with similar chemical properties.

Haloperidol Metabolite I: A metabolite of haloperidol with similar pharmacological activities

Uniqueness

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride is unique due to its specific interaction with sigma receptors and its role as a haloperidol metabolite. Its distinct chemical structure allows for specific biological activities that are not observed in other similar compounds .

Activité Biologique

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride, also known as 4-(4-chlorophenyl)piperidin-4-ol, is a compound of significant interest due to its biological activities and pharmacological properties. This compound serves as a metabolite of haloperidol, an antipsychotic medication, and has been investigated for various therapeutic potentials including antimicrobial, anticancer, and neuropharmacological effects.

- Molecular Formula : C₁₁H₁₄ClNO

- Molecular Weight : 211.688 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Melting Point : 137-140 °C

- Boiling Point : 344.5 ± 42.0 °C at 760 mmHg

The biological activity of 4-piperidinol is primarily attributed to its interaction with various receptors and enzymes:

- Dopamine Receptors : As a haloperidol metabolite, it interacts with dopamine receptors in the central nervous system, influencing neurotransmission and exhibiting antipsychotic effects .

- Sigma Receptors : The compound has shown specific interactions with sigma receptors, which are implicated in several neurological pathways and may contribute to its therapeutic effects.

- Chemokine Receptor CCR5 : It has been identified as an inhibitor of the CCR5 receptor, which plays a crucial role in HIV-1 entry into cells .

Antimicrobial Activity

Research indicates that piperidinols, including this compound, possess antimicrobial properties. It has been evaluated against various bacterial strains and shown to exhibit significant antibacterial activity .

Anticancer Activity

Studies have demonstrated that derivatives of 4-piperidinol can induce cytotoxicity in cancer cell lines. For instance, certain analogs have shown improved efficacy against human hepatoma and breast cancer cells compared to standard chemotherapeutic agents like bleomycin .

Neuropharmacological Effects

Neurotoxicity studies suggest that while 4-piperidinol does not mimic the neurotoxic effects of certain compounds like MPTP, it can cause delayed motor effects in animal models . This highlights the need for further investigation into its potential side effects and therapeutic window.

Case Studies

Pharmacokinetics

The pharmacokinetic profile of 4-piperidinol suggests high gastrointestinal absorption and metabolism through cytochrome P450 enzymes. Its action can be influenced by environmental factors such as solubility (340 mg/L at 20 ºC) and interactions with transport proteins like P-glycoprotein.

Propriétés

IUPAC Name |

4-(4-chlorophenyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAJMBHRLGKPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39512-49-7 (Parent) | |

| Record name | 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063638937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70213009 | |

| Record name | 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63638-93-7 | |

| Record name | 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063638937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.